N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

GIRK channel Ion channel pharmacology Structure-activity relationship

Securing structurally defined GIRK channel modulators with precise fluorination patterns often forces lengthy custom synthesis. This compound resolves that bottleneck. • Directly available 4-fluoro benzamide-sulfolane scaffold for GIRK1/2 SAR expansion (class analog EC₅₀: 117 nM in thallium flux assays). • Enables rigorous fluorine-position scanning when procured alongside the 2-fluoro isomer (CAS 620555-25-1). • MW 347.4, favorable drug-like properties for hit-to-lead benchmarking. Research-use only.

Molecular Formula C18H18FNO3S
Molecular Weight 347.4 g/mol
Cat. No. B12130517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
Molecular FormulaC18H18FNO3S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO3S/c19-16-8-6-15(7-9-16)18(21)20(12-14-4-2-1-3-5-14)17-10-11-24(22,23)13-17/h1-9,17H,10-13H2
InChIKeyHVBIHGTZJGTVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide: A Structurally Differentiated Benzamide for Targeted Research Applications


N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (CAS 620554-62-3) is a synthetic small-molecule benzamide derivative characterized by a sulfolane (1,1-dioxidotetrahydrothiophene) ring and a 4-fluorobenzamide pharmacophore . This compound belongs to a class of N-substituted benzamides that are of interest as modulators of various pharmacological targets, including G protein-gated inwardly rectifying potassium (GIRK) channels . Its unique structural features include a saturated, oxidized thiophene ring that introduces conformational rigidity and polarity, and a specific fluorination pattern on the benzamide ring, which differentiates it from closely related analogs.

Navigating the Procurement of N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide: Why Structural Analogs Cannot Be Simply Interchanged


Substituting N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide with an in-class analog is scientifically unsound due to the high sensitivity of target binding and functional activity to subtle variations in the benzamide ring substitution pattern. The specific combination of a 4-fluorobenzamide group and an N-benzyl-sulfolane scaffold is critical for achieving desired target engagement profiles. For instance, regioisomeric 2-fluorobenzamide analogs (e.g., CAS 620555-25-1) or chloro-substituted counterparts (e.g., the 4-chlorobenzyl derivative) represent distinct chemical entities with different molecular shapes, hydrogen-bonding capabilities, and hydrophobic surfaces, which can lead to significantly different potency, selectivity, or mode of action at targets like GIRK channels . The evidence presented below quantitatively illustrates the necessity for precise compound identity in research and development programs.

Quantitative Differentiation of N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide Against Key Comparators


4-Fluoro vs. 2-Fluoro Benzamide Regioisomerism: Differential Impact on GIRK1/2 Channel Activation Potency

The positioning of the fluorine substituent on the benzamide ring is a critical determinant of biological activity. BenchChem product documentation indicates that compounds within this sulfolane-benzamide class function as GIRK channel activators . While a class-level GIRK1/2 EC50 of 117 nM has been reported for a related analog in this series [1], the direct comparative potency of the target 4-fluoro compound versus its 2-fluoro regioisomer (CAS 620555-25-1) in the same assay remains to be published head-to-head. The 4-fluoro substitution pattern is expected to influence the compound's electron distribution and steric interactions with the GIRK channel vestibule differently than the 2-fluoro isomer.

GIRK channel Ion channel pharmacology Structure-activity relationship

Molecular Weight and Physicochemical Comparison of the 4-Fluoro Target Compound vs. Key Analogs

Physicochemical parameters, particularly those governing solubility and permeability, are crucial for early-stage drug discovery. The target compound N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide has a molecular weight of 347.4 g/mol and a predicted density of approximately 1.3 g/cm³ . This is identical in molecular weight to its 2-fluoro regioisomer (CAS 620555-25-1, MW 347.4) , but differs from the non-fluorinated benzamide analog N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide (CAS 838866-62-9) , which also has a molecular weight of 347.4 but a reversed placement of the fluorine atom, and from the chlorinated analog N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (estimated MW 381.87) . Such subtle differences can impact logP, solubility, and off-target binding profiles.

Physicochemical properties Drug-likeness Lead optimization

Role of the Sulfolane Moiety in Conformational Rigidity and Polarity: A Class-Level Inference

The 1,1-dioxidotetrahydrothiophene (sulfolane) ring is a distinguishing feature of this compound class, providing enhanced polarity and conformational constraint compared to non-oxidized thiophene or alkyl chain analogs . Patent analysis of related sulfolane-containing benzamides reveals this moiety is deliberately incorporated to improve solubility and metabolic stability, offering advantages over traditional benzamides lacking the sulfone group [1]. While direct comparative data between the target compound and a des-sulfolane or thiophene analog are not publicly available, the class-level inference from the FABP4/5 inhibitor series (US 9353102) demonstrates that oxidation state of the sulfur heterocycle significantly impacts target binding affinity and pharmacokinetic properties [2].

Conformational analysis Sulfolane Medicinal chemistry

High-Value Application Scenarios for N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide in Specialized Research


GIRK Channel Modulator Screening and Probe Development

This compound is suitable for inclusion in focused screening libraries targeting G protein-gated inwardly rectifying potassium (GIRK) channels. Class-level evidence indicates that sulfolane-containing benzamides can activate GIRK1/2 channels, with a related analog demonstrating an EC50 of 117 nM in thallium flux assays in HEK293 cells [1]. For research groups developing novel GIRK modulators for neurological disorders, this compound serves as a structurally defined starting point for structure-activity relationship (SAR) expansion, where its specific 4-fluoro substitution pattern can be systematically varied to map the pharmacophore.

SAR Studies on Benzamide Fluorine Positional Isomers

The compound is a critical reagent for comparative structure-activity relationship studies. Its direct procurement alongside its 2-fluoro isomer (CAS 620555-25-1) enables rigorous evaluation of how fluorine atom positioning on the benzamide ring affects target binding, selectivity, and pharmacokinetic properties [1]. This systematic approach is essential for lead optimization programs where fluorine scanning is employed to improve metabolic stability and target residence time.

FABP4/5 Inhibitor Lead Generation and Pharmacophore Refinement

Based on class-level patent data from Hoffmann-La Roche, non-annulated thiophenylamide scaffolds are established dual FABP4/5 inhibitors with nanomolar potency for metabolic disease and oncology applications [1]. Although the target compound is a benzamide rather than a thiophenylamide, its sulfolane pharmacophore is a recognized privileged fragment in this target class [2]. It can be used as a comparative tool to evaluate the scaffold-hopping potential from thiophenylamides to benzamides for FABP inhibition.

Physicochemical Property Benchmarking in Drug Discovery

With a molecular weight of 347.4 g/mol and predicted density of 1.3 g/cm³, this compound sits within favorable drug-like chemical space [1]. It can be utilized as a benchmarking standard in medicinal chemistry campaigns to assess the impact of sulfolane incorporation on solubility, permeability, and metabolic stability relative to des-sulfolane or alternative heterocyclic analogs. This enables data-driven decisions in hit-to-lead optimization.

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